molecular formula C11H14N6O3 B11699985 5-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1H-tetrazole

5-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1H-tetrazole

Cat. No.: B11699985
M. Wt: 278.27 g/mol
InChI Key: TUIZDBKFLXONPU-WUXMJOGZSA-N
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Description

5-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE is a complex organic compound characterized by its unique structure, which includes a trimethoxyphenyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE typically involves a multi-step process. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with sodium azide under acidic conditions to yield the final tetrazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

5-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE involves its interaction with molecular targets such as tubulin proteins. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Combretastatin A-4: Known for its anti-cancer properties and similar mechanism of action.

    Indibulin: Another tubulin inhibitor with a different chemical structure but similar biological activity.

Uniqueness

5-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE stands out due to its unique combination of a trimethoxyphenyl group and a tetrazole ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with tubulin and its potential for further chemical modifications make it a valuable compound for research and development.

Properties

Molecular Formula

C11H14N6O3

Molecular Weight

278.27 g/mol

IUPAC Name

N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-2H-tetrazol-5-amine

InChI

InChI=1S/C11H14N6O3/c1-18-8-4-7(5-9(19-2)10(8)20-3)6-12-13-11-14-16-17-15-11/h4-6H,1-3H3,(H2,13,14,15,16,17)/b12-6+

InChI Key

TUIZDBKFLXONPU-WUXMJOGZSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC2=NNN=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC2=NNN=N2

Origin of Product

United States

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